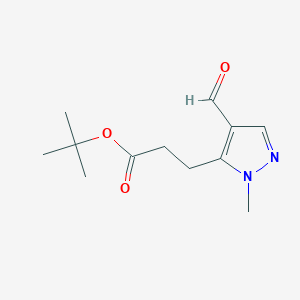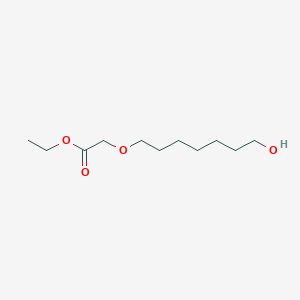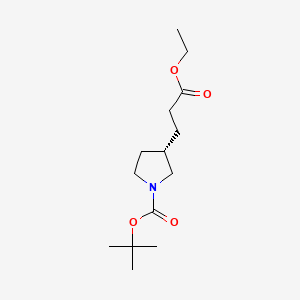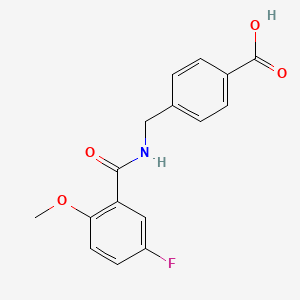![molecular formula C20H33BrN4O2 B13917100 7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13917100.png)
7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,1-f][1,2,4]triazin core substituted with a bromo group and two trimethylsilanyl-ethoxymethyl amine groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine typically involves multi-step organic synthesis. The initial step often includes the formation of the pyrrolo[2,1-f][1,2,4]triazin core, followed by the introduction of the bromo substituent through halogenation reactions. The final step involves the attachment of the trimethylsilanyl-ethoxymethyl amine groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine stands out due to its unique combination of a pyrrolo[2,1-f][1,2,4]triazin core and trimethylsilanyl-ethoxymethyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H33BrN4O2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
7-bromo-N,N-bis(3,3-dimethylbutoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C20H33BrN4O2/c1-19(2,3)9-11-26-14-24(15-27-12-10-20(4,5)6)18-16-7-8-17(21)25(16)23-13-22-18/h7-8,13H,9-12,14-15H2,1-6H3 |
InChIキー |
VNRDXFWQNVSETN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCOCN(COCCC(C)(C)C)C1=NC=NN2C1=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


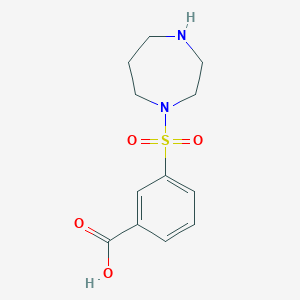

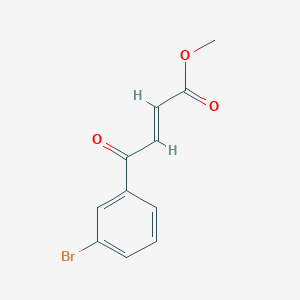
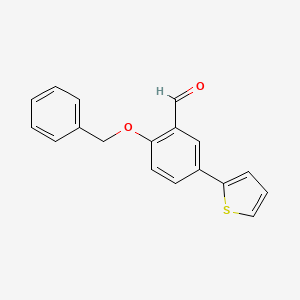
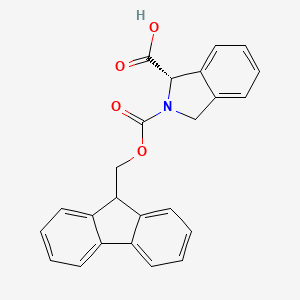
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)

